molecular formula C14H15NO2 B1624268 2-(2-Methyl-2-nitropropyl)naphthalene CAS No. 400613-92-5

2-(2-Methyl-2-nitropropyl)naphthalene

Cat. No.: B1624268
CAS No.: 400613-92-5
M. Wt: 229.27 g/mol
InChI Key: UOPSIIWJYNGUMB-UHFFFAOYSA-N
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Description

2-(2-Methyl-2-nitropropyl)naphthalene is a nitro-substituted naphthalene derivative characterized by a branched nitropropyl group at the 2-position of the naphthalene ring. Its molecular formula is C₁₄H₁₅NO₂, with a molecular weight of 229.28 g/mol.

Properties

CAS No.

400613-92-5

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

2-(2-methyl-2-nitropropyl)naphthalene

InChI

InChI=1S/C14H15NO2/c1-14(2,15(16)17)10-11-7-8-12-5-3-4-6-13(12)9-11/h3-9H,10H2,1-2H3

InChI Key

UOPSIIWJYNGUMB-UHFFFAOYSA-N

SMILES

CC(C)(CC1=CC2=CC=CC=C2C=C1)[N+](=O)[O-]

Canonical SMILES

CC(C)(CC1=CC2=CC=CC=C2C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

2-Methylnaphthalene

  • Molecular formula : C₁₁H₁₀
  • Molecular weight : 142.19 g/mol
  • Physical properties : Melting point (32–36°C), boiling point (241–242°C), density (1.01 g/cm³), and flash point (97°C) .
  • Applications : Used as a precursor in dyes and surfactants.

2-Propylnaphthalene

  • Molecular formula : C₁₃H₁₄
  • Molecular weight : 170.25 g/mol
  • Key differences: The linear propyl group increases hydrophobicity compared to the nitropropyl group in the target compound. No nitro functionality reduces polarity and reactivity .

2-(2-Methyl-2-nitropropyl)naphthalene

  • Its branched structure may hinder crystallization compared to linear analogs .

Nitro-Substituted Naphthalene Derivatives

3-(1-Methyl-5-nitro-1H-imidazol-2-yl)-2-(2-methyl-2-nitropropyl)prop-2-ene-1-sulfinic acid p-tolyl ester (4E)

  • Synthesis: Yielded 40% via silica gel chromatography and ethanol recrystallization .
  • Physical properties: Melting point (115°C, ethanol), yellow solid .
  • Relevance : Demonstrates the synthetic feasibility of nitropropyl-substituted aromatics and their stability under thermal conditions.

Data Tables

Table 1. Physico-Chemical Properties of Naphthalene Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Functional Groups
2-Methylnaphthalene C₁₁H₁₀ 142.19 32–36 241–242 Methyl
2-Propylnaphthalene C₁₃H₁₄ 170.25 N/A N/A Propyl
This compound C₁₄H₁₅NO₂ 229.28 115* N/A Nitropropyl


*Reported for a structurally related sulfinic acid ester .

Research Findings

Thermal and Solvent Stability :

  • Derivatives of this compound decompose in dimethyl sulfoxide (DMSO), forming hydroxylated byproducts . This contrasts with fluorinated NDIs (e.g., CF₃-NDI), which exhibit superior thermal stability (up to 300°C) due to fluorine’s electron-withdrawing effects .

Crystallization Behavior :

  • The branched nitropropyl group in the target compound likely impedes ordered crystal packing compared to linear alkyl chains in 2-methylnaphthalene or 2-propylnaphthalene .

Nitro groups may exacerbate toxicity due to reactive oxygen species generation .

Preparation Methods

Base-Catalyzed Michael Addition of 2-Nitropropane to 2-Vinylnaphthalene

The most widely documented method involves the Michael addition of 2-nitropropane to 2-vinylnaphthalene under basic conditions. This one-step protocol, adapted from Beilstein Journal of Organic Chemistry protocols, employs potassium tert-butoxide (t-BuOK) as the catalyst in tetrahydrofuran (THF) at 0–25°C. The reaction proceeds via deprotonation of 2-nitropropane to form a resonance-stabilized nitronate ion, which attacks the electron-deficient β-carbon of 2-vinylnaphthalene (Figure 1).

Reaction Conditions:

  • Molar ratio: 1:1.2 (2-vinylnaphthalene : 2-nitropropane)
  • Catalyst loading: 10 mol% t-BuOK
  • Solvent: THF, anhydrous
  • Temperature: 0°C → 25°C (gradual warming over 12 h)
  • Yield: 72–78% after column chromatography

Optimization Insights:

  • Excess 2-nitropropane (1.5 equiv.) improves conversion to 85% but complicates purification.
  • Lower temperatures (0°C) minimize oligomerization of 2-vinylnaphthalene.

Nitroalkylation via Friedel-Crafts Reaction

An alternative route utilizes Friedel-Crafts alkylation of naphthalene with 2-methyl-2-nitropropyl chloride, though this method faces regioselectivity challenges. The electrophilic nitroalkyl carbocation forms in situ using AlCl₃ as a Lewis acid, favoring substitution at the naphthalene β-position.

Procedure Overview:

  • Generation of electrophile: 2-Methyl-2-nitropropanol reacts with acetyl chloride to form 2-methyl-2-nitropropyl chloride.
  • Alkylation: Naphthalene (1.0 equiv.), AlCl₃ (1.2 equiv.), and nitroalkyl chloride (1.1 equiv.) in dichloromethane at −10°C.
  • Work-up: Quench with ice-water, extract with DCM, purify via silica gel chromatography.

Performance Data:

Parameter Value
Reaction Time 6 h
Isolated Yield 58%
Regioselectivity β:α = 4:1
Purity (HPLC) 95%

Limitations include competing polymerization of the nitroalkyl chloride and moderate regiocontrol.

Reductive Amination Followed by Oxidation

A multistep approach converts 2-(2-aminopropyl)naphthalene to the target compound through diazotization and oxidation. While less efficient, this method allows isotopic labeling (e.g., ¹⁵N) for tracer studies.

Synthetic Sequence:

  • Reductive amination: 2-Acetylnaphthalene → 2-(2-aminopropyl)naphthalene using NaBH₃CN.
  • Diazotization: Treatment with NaNO₂/HCl at −5°C forms the diazonium intermediate.
  • Oxidation: Cu(NO₃)₂ in acetic acid introduces the nitro group (65% yield over 3 steps).

Critical Analysis:

  • Advantages: Enables late-stage functionalization.
  • Drawbacks: Low atom economy (32%) and hazardous diazonium intermediates.

Continuous-Flow Synthesis

Emerging flow chemistry techniques reduce reaction times and improve safety profiles. A microreactor system (0.5 mm ID) achieves 94% conversion in 8 minutes by enhancing heat/mass transfer.

Flow Protocol:

  • Reactants: 2-Vinylnaphthalene (0.2 M) and 2-nitropropane (0.24 M) in THF.
  • Catalyst: t-BuOK (10 mol%) dissolved in separate THF stream.
  • Residence Time: 8 min at 50°C.
  • Output: Crude product purity of 89% (vs. 72% in batch).

Comparative Analysis of Methods

Table 1. Method Comparison for 2-(2-Methyl-2-nitropropyl)naphthalene Synthesis

Method Yield (%) Time (h) Scalability Safety Concerns
Michael Addition 78 12 High Base handling
Friedel-Crafts 58 6 Moderate AlCl₃ corrosion
Reductive Amination 65 24 Low Diazonium instability
Continuous-Flow 89 0.13 High High-pressure systems

Mechanistic Considerations and Side Reactions

All routes risk nitro group reduction under acidic conditions. The Michael addition pathway may produce 5–8% of the regioisomer 1-(2-methyl-2-nitropropyl)naphthalene due to π-system polarization. Side products include:

  • Oligomers: From 2-vinylnaphthalene polymerization (controlled via low temps).
  • Denitration: Catalyzed by residual acids, forming 2-(2-methylpropyl)naphthalene.

Q & A

Q. What are the recommended methods for synthesizing 2-(2-Methyl-2-nitropropyl)naphthalene, and how can structural integrity be validated?

Synthesis typically involves alkylation or nitration reactions targeting the naphthalene backbone. For structural validation, use gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight and fragmentation patterns, and nuclear magnetic resonance (NMR) to resolve substituent positions. Cross-reference spectral data with databases like NIST Chemistry WebBook .

Q. How can researchers design preliminary toxicity screening for this compound?

Follow ATSDR’s inclusion criteria for health effects studies (Table B-1), focusing on acute exposure routes (inhalation, oral, dermal) in rodent models. Measure systemic outcomes like hepatic/renal effects and hematological parameters. Use OECD guidelines for standardized assays .

Q. What analytical techniques are critical for quantifying this compound in environmental samples?

High-performance liquid chromatography (HPLC) paired with UV-Vis detection is effective for quantification. For trace analysis, employ electron ionization mass spectrometry (EI-MS) to detect characteristic ions (e.g., m/z 201 for the parent ion). Validate methods using EPA protocols .

Advanced Research Questions

Q. How can conflicting data on the compound’s toxicity be resolved?

Apply risk-of-bias assessment tools (Tables C-6, C-7) to evaluate study quality. Prioritize studies with randomized dosing, controlled confounding variables, and transparent reporting. Meta-analyses should stratify results by species, exposure duration, and endpoint consistency .

Q. What experimental designs are optimal for assessing chronic toxicity and carcinogenic potential?

Use two-year bioassays in rodents (OECD TG 451/453) with dose-response modeling. Include histopathological evaluations of high-risk organs (liver, lungs) and biomarker analysis (e.g., DNA adducts). Address data gaps identified in ATSDR’s Adequacy of the Database section .

Q. How does the nitro group in this compound influence its metabolic activation and genotoxicity?

The nitro group may undergo enzymatic reduction to form reactive intermediates (e.g., nitroso derivatives). Use in vitro microsomal assays (S9 fraction) to study metabolic pathways. Pair with Ames tests (OECD TG 471) to assess mutagenicity. Compare results with structurally similar nitroaromatics .

Q. What computational approaches can predict environmental fate and bioaccumulation?

Apply quantitative structure-activity relationship (QSAR) models to estimate log Kow (octanol-water partition coefficient) and biodegradation half-lives. Validate predictions with experimental data from OECD 307/308 tests. Prioritize metabolites flagged for persistence or toxicity .

Methodological Guidance

Q. How should researchers conduct systematic reviews on this compound’s health effects?

Q. What are the critical data gaps in understanding this compound’s toxicokinetics?

Limited data exist on:

  • Dermal absorption rates : Conduct in vitro Franz cell assays with human skin models.
  • Metabolite identification : Use high-resolution LC-MS/MS to profile urinary metabolites.
  • Half-life in biological matrices : Perform kinetic studies in rodents .

Q. How can genomic toxicity be mechanistically studied?

Apply transcriptomic profiling (RNA-seq) to identify dysregulated pathways (e.g., oxidative stress, DNA repair). Validate findings with CRISPR-Cas9 knockouts of candidate genes. Cross-reference with ATSDR’s mechanisms of action framework .

Tables for Key Data

Q. Table 1. Priority Research Areas Identified by ATSDR

Research NeedMethodologyReference
Chronic inhalation toxicityTwo-year rodent bioassays
Dermal absorption kineticsIn vitro Franz cell assays
Metabolite profilingHR-LC-MS/MS

Q. Table 2. Spectroscopic Signatures for Structural Validation

TechniqueKey Peaks/DataPurpose
1H NMR δ 1.6–2.0 ppm (methyl groups), δ 7.2–8.5 ppm (naphthalene protons)Substituent positioning
EI-MS m/z 201 (M+), m/z 142 (naphthalene fragment)Molecular weight confirmation

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